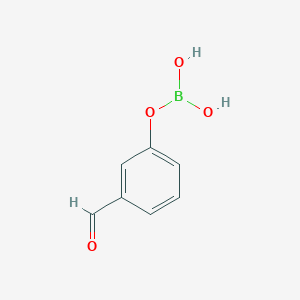
3-Formylphenyl dihydrogen borate
Cat. No. B8516808
Key on ui cas rn:
274251-53-5
M. Wt: 165.94 g/mol
InChI Key: GPHZPKCKVSSLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08741915B2
Procedure details


To a mixture of 4-iodoisoxazole (1 g, 5.13 mmol), 3-formylphenylboric acid (923 mg, 6.15 mmol) and sodium carbonate in DME/H2O/Toluene/EtOH (15 mL, 3/1/10/6, V/V) was added Pd(PPh3)4 (200 mg). The mixture was purged with N2 for 30 min and heated to 80° C. for 3 h. The reaction mixture was cooled followed by a standard aqueous/EtOAc workup and purified by prep-TLC (EA:PE=1:5) to give Intermediate 46 (12 mg, 1.5%).



Name
DME H2O Toluene EtOH
Quantity
15 mL
Type
solvent
Reaction Step One


Name
Yield
1.5%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][O:5][CH:6]=1.[CH:7]([C:9]1[CH:10]=[C:11](OB(O)O)[CH:12]=[CH:13][CH:14]=1)=[O:8].C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.C1(C)C=CC=CC=1.CCO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:5]1[CH:6]=[C:2]([C:13]2[CH:14]=[C:9]([CH:10]=[CH:11][CH:12]=2)[CH:7]=[O:8])[CH:3]=[N:4]1 |f:2.3.4,5.6.7.8,^1:45,47,66,85|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NOC1
|
|
Name
|
|
|
Quantity
|
923 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=1C=C(C=CC1)OB(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
DME H2O Toluene EtOH
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC.O.C1(=CC=CC=C1)C.CCO
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purged with N2 for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by prep-TLC (EA:PE=1:5)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1N=CC(=C1)C=1C=C(C=O)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 mg | |
| YIELD: PERCENTYIELD | 1.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 1.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
